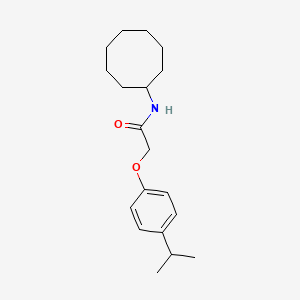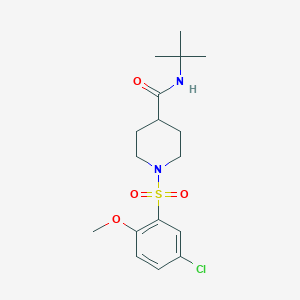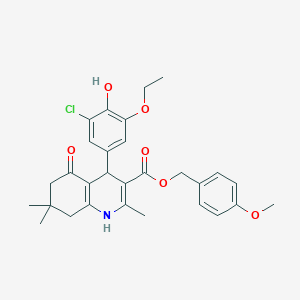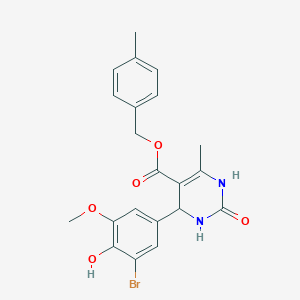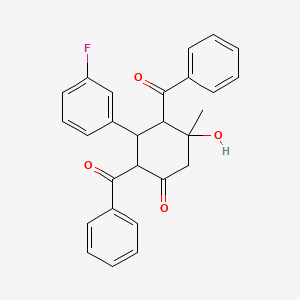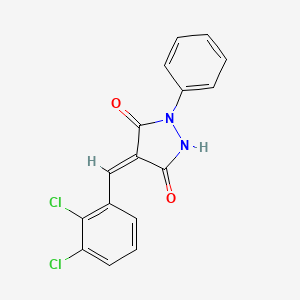![molecular formula C20H24FN5O2 B5068793 1-[2-[1-(2-Cyclopropylacetyl)piperidin-4-yl]pyrazol-3-yl]-3-(3-fluorophenyl)urea](/img/structure/B5068793.png)
1-[2-[1-(2-Cyclopropylacetyl)piperidin-4-yl]pyrazol-3-yl]-3-(3-fluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-[1-(2-Cyclopropylacetyl)piperidin-4-yl]pyrazol-3-yl]-3-(3-fluorophenyl)urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure comprising a cyclopropylacetyl group, a piperidinyl group, a pyrazolyl group, and a fluorophenyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[1-(2-Cyclopropylacetyl)piperidin-4-yl]pyrazol-3-yl]-3-(3-fluorophenyl)urea involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the piperidinyl and pyrazolyl intermediates, followed by their coupling to form the final compound.
Preparation of Piperidinyl Intermediate: The piperidinyl intermediate can be synthesized by reacting piperidine with cyclopropylacetyl chloride in the presence of a base such as triethylamine.
Preparation of Pyrazolyl Intermediate: The pyrazolyl intermediate is prepared by reacting a suitable hydrazine derivative with an appropriate diketone under acidic conditions.
Coupling Reaction: The final step involves coupling the piperidinyl and pyrazolyl intermediates with 3-fluorophenyl isocyanate under controlled conditions to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-[1-(2-Cyclopropylacetyl)piperidin-4-yl]pyrazol-3-yl]-3-(3-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1-[2-[1-(2-Cyclopropylacetyl)piperidin-4-yl]pyrazol-3-yl]-3-(3-fluorophenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[2-[1-(2-Cyclopropylacetyl)piperidin-4-yl]pyrazol-3-yl]-3-(3-fluorophenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **1-[2-[1-(2-Chlorophenyl)acetyl]piperidin-4-yl]pyrazol-3-yl]-3-(3-fluorophenyl)urea
- **1-[2-[1-(2-Methylphenyl)acetyl]piperidin-4-yl]pyrazol-3-yl]-3-(3-fluorophenyl)urea
- **1-[2-[1-(2-Bromophenyl)acetyl]piperidin-4-yl]pyrazol-3-yl]-3-(3-fluorophenyl)urea
Uniqueness
1-[2-[1-(2-Cyclopropylacetyl)piperidin-4-yl]pyrazol-3-yl]-3-(3-fluorophenyl)urea is unique due to the presence of the cyclopropylacetyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable candidate for various research applications.
Propriétés
IUPAC Name |
1-[2-[1-(2-cyclopropylacetyl)piperidin-4-yl]pyrazol-3-yl]-3-(3-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O2/c21-15-2-1-3-16(13-15)23-20(28)24-18-6-9-22-26(18)17-7-10-25(11-8-17)19(27)12-14-4-5-14/h1-3,6,9,13-14,17H,4-5,7-8,10-12H2,(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLRPIQVMAZXRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCC(CC2)N3C(=CC=N3)NC(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(5E)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoic acid](/img/structure/B5068715.png)
![N,N-dimethyl-4-[[methyl(2-pyridin-2-ylethyl)amino]methyl]aniline](/img/structure/B5068722.png)
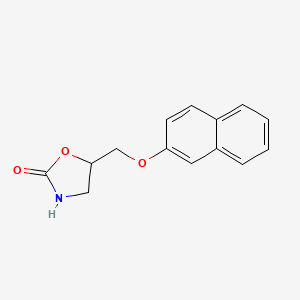
![ethyl 4-(2-chlorobenzyl)-1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5068743.png)
![Azocan-1-yl-[5-[(3,4-dimethylphenoxy)methyl]-1,2-oxazol-3-yl]methanone](/img/structure/B5068751.png)
![7,11b-dihydro-2H-pyrazino[2,1-a]isoquinoline-1,4(3H,6H)-dione](/img/structure/B5068754.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-methylbenzamide](/img/structure/B5068760.png)
![4-(2-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5068773.png)
